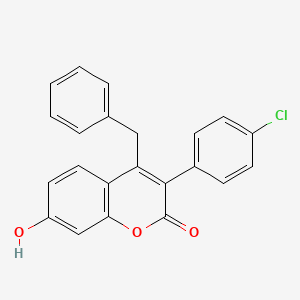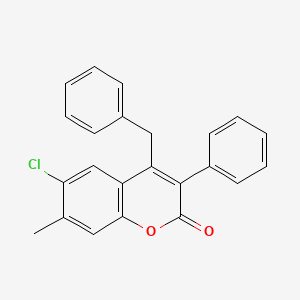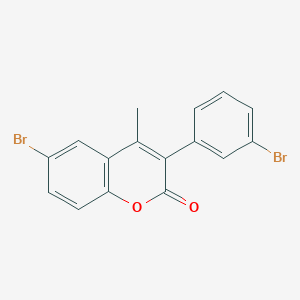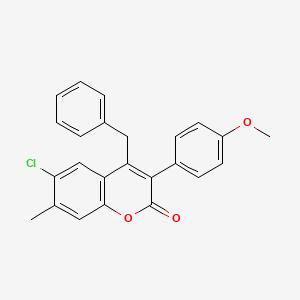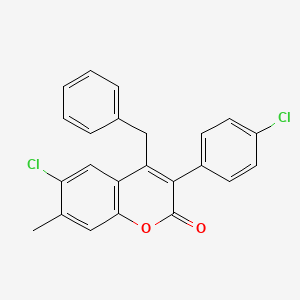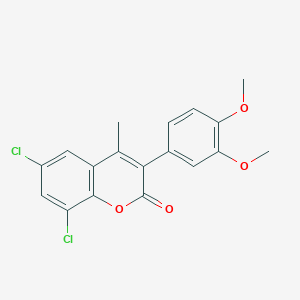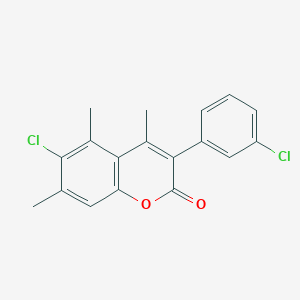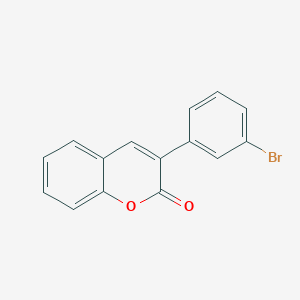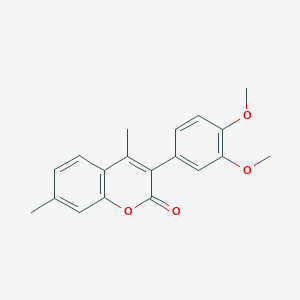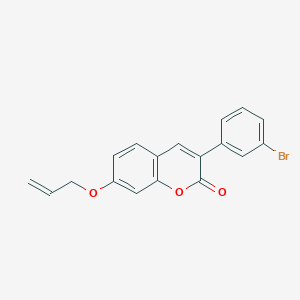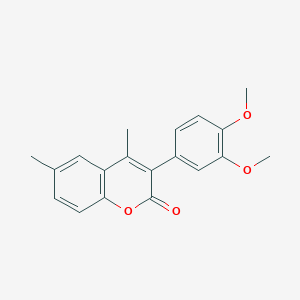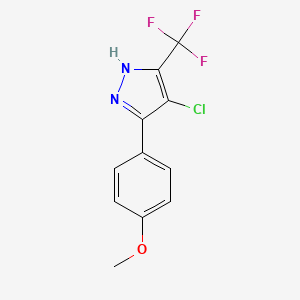
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole involves the inhibition of CFTR chloride channels. CFTR is a transmembrane protein that regulates the transport of chloride ions across the cell membrane. In cystic fibrosis patients, mutations in the CFTR gene lead to the defective function of CFTR chloride channels, resulting in the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs. CFTR(inh)-172 selectively inhibits CFTR chloride channels, which can help to reduce the accumulation of mucus in cystic fibrosis patients.
Biochemical and Physiological Effects:
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has numerous biochemical and physiological effects. Inhibition of CFTR chloride channels by CFTR(inh)-172 has been shown to reduce fluid secretion and mucociliary clearance in various tissues, including the lungs and pancreas. This compound has also been shown to reduce the transport of other ions, including bicarbonate and sodium ions. CFTR(inh)-172 has been used in numerous studies to investigate the role of CFTR in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CFTR(inh)-172 is its selectivity for CFTR chloride channels. This compound has been extensively studied and has been shown to be a potent and selective inhibitor of CFTR chloride channels. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are numerous future directions for the study of 4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most significant future directions is the development of more potent and selective inhibitors of CFTR chloride channels. Additionally, this compound could be used in the development of new therapies for cystic fibrosis and other diseases that involve the dysfunction of CFTR chloride channels. Further studies could also investigate the role of CFTR in other physiological processes, including ion transport, fluid secretion, and mucociliary clearance.
Applications De Recherche Scientifique
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has numerous scientific research applications. One of the most significant applications is in the field of cystic fibrosis research. CFTR(inh)-172 has been shown to selectively inhibit CFTR chloride channels, which are defective in cystic fibrosis patients. This compound has been used in numerous studies to investigate the role of CFTR in various physiological processes, including fluid secretion, mucociliary clearance, and ion transport.
Propriétés
IUPAC Name |
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-18-7-4-2-6(3-5-7)9-8(12)10(17-16-9)11(13,14)15/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZYYUCBMOCWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




